7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Description
7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been extensively studied . Various synthetic strategies and approaches have been reported, including one-pot multicomponent reactions . These methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core . The molecular formula is C5H3ClN4 and the molecular weight is 154.56 .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions . For instance, they can be used as novel CDK2 inhibitors . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .Mechanism of Action
Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidines could involve the design and synthesis of new derivatives with enhanced biological activities . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This suggests potential for further investigations and development of these compounds as therapeutic agents .
properties
IUPAC Name |
7-chloro-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-7-6(5(2)12-13)10-4-11-8(7)9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAHELJWIXHOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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